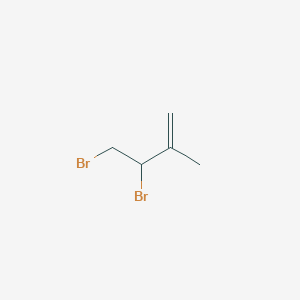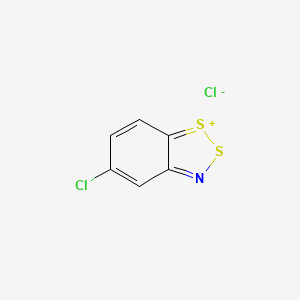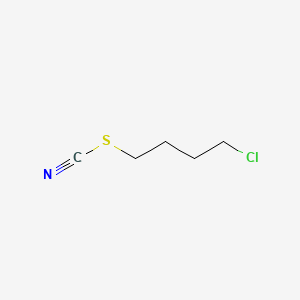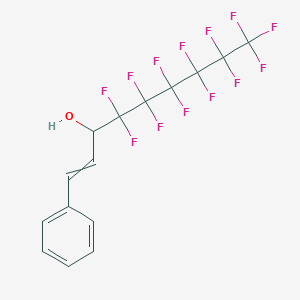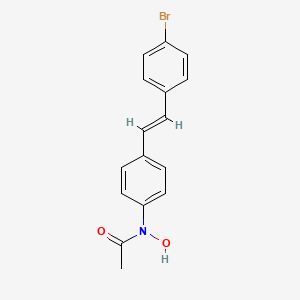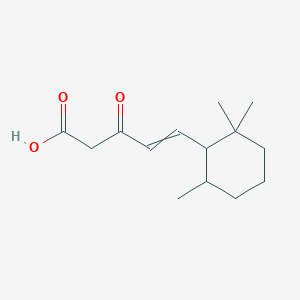
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexyl ring with three methyl groups and a pent-4-enoic acid chain with a keto group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with three methyl groups can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Attachment of the Pent-4-enoic Acid Chain: The pent-4-enoic acid chain is then attached to the cyclohexyl ring through a series of condensation reactions.
Introduction of the Keto Group: The keto group at the third position is introduced through oxidation reactions using specific oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The keto group and the cyclohexyl ring play crucial roles in its reactivity and interactions. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-7-hydroxychol-4-enoic acid: This compound has a similar structure but with a hydroxyl group at the seventh position.
(Z)-3,4,4-Trimethyl-5-oxo-2-hexenoic acid: This compound has a similar pent-4-enoic acid chain but with different substituents.
Uniqueness
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid is unique due to its specific combination of a cyclohexyl ring with three methyl groups and a pent-4-enoic acid chain with a keto group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
62952-27-6 |
|---|---|
Formule moléculaire |
C14H22O3 |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
3-oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid |
InChI |
InChI=1S/C14H22O3/c1-10-5-4-8-14(2,3)12(10)7-6-11(15)9-13(16)17/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,16,17) |
Clé InChI |
UMTSCRIYAWMLEO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1C=CC(=O)CC(=O)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)

![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)
